molecular formula C27H44O3 B7774368 Calcitriol CAS No. 66772-14-3

Calcitriol

Cat. No.: B7774368
CAS No.: 66772-14-3
M. Wt: 416.6 g/mol
InChI Key: GMRQFYUYWCNGIN-NKMMMXOESA-N
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Description

. It plays a crucial role in maintaining calcium and phosphate levels in the blood, promoting healthy bones and teeth. Calcitriol is synthesized in the kidneys and is essential for the absorption of calcium from the digestive tract.

Mechanism of Action

Target of Action

Calcitriol, also known as 1,25-dihydroxycholecalciferol, is the active form of vitamin D . It primarily targets the vitamin D receptor (VDR) in various cells and tissues, including the kidneys, parathyroid glands, intestines, and bones . The VDR is a nuclear receptor that, when activated by this compound, modulates the expression of numerous genes .

Mode of Action

This compound binds to and activates the VDR in the nucleus of the cell, leading to an increase in the expression of many genes . This interaction results in various physiological changes, including the regulation of plasma calcium levels . This compound enhances the absorption of dietary calcium and phosphate from the gastrointestinal tract, promotes renal tubular reabsorption of calcium in the kidneys, and stimulates the release of calcium stores from the skeletal system .

Biochemical Pathways

This compound is involved in the regulation of plasma concentrations of ionized calcium and phosphate by modulating their renal excretion, intestinal absorption, and calcium bone mobilization . It is produced in the body after a series of conversion steps of 7-dehydrocholesterol from exposure to UV light . 7-dehydrocholesterol is converted to Vitamin D3 in the skin, which is then converted to Calcifediol in the liver and kidneys. Calcifediol undergoes hydroxylation to form this compound via 1α-hydroxylase (CYP27B1) activity .

Pharmacokinetics

This compound is rapidly absorbed from the intestine . Peak serum concentrations are reached within 3 to 6 hours following oral administration of single doses . It is metabolized in the kidneys and has an elimination half-life of 5–8 hours in adults . Excretion occurs through the feces (50%) and urine (16%) .

Result of Action

This compound has a broad range of molecular and cellular effects. It plays a key role in plasma calcium regulation, enhancing absorption of dietary calcium and phosphate from the gastrointestinal tract, promoting renal tubular reabsorption of calcium in the kidneys, and stimulating the release of calcium stores from the skeletal system . It also has been demonstrated to increase energy efficiency by suppressing UCP2 expression, which is modulated by signaling pathways of classical nuclear receptors (nVDR), where this compound acts as a natural ligand . There is also evidence that this compound modulates the action of cytokines and may regulate immune and inflammatory response, cell turnover, cell differentiation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, lifestyle factors such as smoking, body mass index (BMI), exercise, and micronutrients taken from the diet (vitamin D and calcium) can affect the bioavailability of calcium, which in turn can influence the action of this compound . Furthermore, this compound synthesis can be stimulated by conditions such as parathyroid hormone (PTH), hypocalcemia, and hypophosphatemia, all of which up-regulate CYP27B1 .

Biochemical Analysis

Biochemical Properties

Calcitriol interacts with various enzymes and biomolecules. Its synthesis and degradation depend on the expression and activity of CYP27B1 and CYP24A1 cytochromes, respectively . Factors that modify these cytochromes’ expression and/or activity include this compound itself, parathyroid hormone, fibroblast growth factor 23, cytokines, calcium, and phosphate .

Cellular Effects

This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been found to have effects on various types of cells, including those in the heart .

Molecular Mechanism

The molecular mechanism of this compound involves its actions as a steroid hormone mediated through the vitamin D receptor (VDR), which is a high-affinity ligand-activated transcription factor . This interaction leads to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For example, in a study of patients with secondary hyperparathyroidism, alterations in the calcium-parathyroid hormone curve were observed after six months of intravenous this compound therapy .

Metabolic Pathways

This compound is involved in the vitamin D metabolic pathway, interacting with enzymes such as CYP27B1 and CYP24A1 . It can also affect metabolic flux or metabolite levels .

Subcellular Localization

Given its role as a steroid hormone, it is likely that this compound exerts its effects in the nucleus where it binds to the vitamin D receptor and influences gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcitriol can be synthesized through a series of chemical reactions starting from cholesterol. The process involves hydroxylation at specific positions of the cholesterol molecule to produce this compound. This synthesis requires precise control of reaction conditions, including temperature, pressure, and the use of specific catalysts.

Industrial Production Methods: In the pharmaceutical industry, this compound is produced through a combination of chemical synthesis and biotechnological methods. The chemical synthesis involves multiple steps of hydroxylation and purification to obtain the final product. Biotechnological methods may include the use of genetically modified organisms to produce this compound in larger quantities.

Chemical Reactions Analysis

Types of Reactions: Calcitriol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its biological activity and metabolism.

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are carefully controlled to ensure the desired products are obtained.

Major Products Formed: The major products formed from these reactions include various hydroxylated derivatives of this compound, which may have different biological activities and potencies.

Scientific Research Applications

Chemistry: In chemistry, calcitriol is used as a model compound to study the structure-activity relationships of vitamin D analogs. Researchers investigate how modifications to the this compound molecule affect its biological activity and potential therapeutic applications.

Biology: In biology, this compound is essential for studying calcium homeostasis and bone metabolism. It is used to understand the mechanisms by which vitamin D regulates gene expression and cellular functions related to calcium absorption and bone health.

Medicine: Medically, this compound is used to treat conditions such as hyperparathyroidism and hypocalcemia in dialysis patients. It helps to maintain proper calcium levels in the blood and prevent complications associated with calcium imbalance.

Industry: In the industry, this compound is used in the production of dietary supplements and pharmaceuticals. It is also used in research and development of new vitamin D-based therapies.

Comparison with Similar Compounds

Calcitriol is compared with other vitamin D metabolites, such as cholecalciferol (vitamin D3) and ergocalciferol (vitamin D2). While cholecalciferol and ergocalciferol are precursors that need to be converted to their active forms in the body, this compound is already in its active form and directly exerts its biological effects. This makes this compound unique in its immediate impact on calcium and phosphate metabolism.

List of Similar Compounds

  • Cholecalciferol (Vitamin D3)

  • Ergocalciferol (Vitamin D2)

  • 25-Hydroxyvitamin D3 (Calcifediol)

  • 24,25-Dihydroxyvitamin D3 (Calcitetrol)

Properties

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H44O3/c1-18(8-6-14-26(3,4)30)23-12-13-24-20(9-7-15-27(23,24)5)10-11-21-16-22(28)17-25(29)19(21)2/h10-11,18,22-25,28-30H,2,6-9,12-17H2,1,3-5H3/b20-10+,21-11-/t18-,22-,23-,24+,25+,27-/m1/s1
Source PubChem
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InChI Key

GMRQFYUYWCNGIN-NKMMMXOESA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C
Source PubChem
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Isomeric SMILES

C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C
Source PubChem
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Molecular Formula

C27H44O3
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DSSTOX Substance ID

DTXSID5022722
Record name Calcitriol
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Molecular Weight

416.6 g/mol
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Physical Description

White solid; [Merck Index], Solid
Record name Calcitriol
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Record name Calcitriol
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Solubility

Insoluble, Slightly sol in methanol, ethanol, ethyl acetate, THF.
Record name Calcitriol
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Record name 1,25-DIHYDROXYCHOLECALCIFEROL
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Mechanism of Action

The mechanism of action of calcitriol in the treatment of psoriasis is accounted for by their antiproliferative activity for keratinocytes and their stimulation of epidermal cell differentiation. The anticarcinogenic activity of the active form of Calcitriol appears to be correlated with cellular vitamin D receptor (VDR) levels. Vitamin D receptors belong to the superfamily of steroid-hormone zinc-finger receptors. VDRs selectively bind 1,25-(OH)2-D3 and retinoic acid X receptor (RXR) to form a heterodimeric complex that interacts with specific DNA sequences known as vitamin D-responsive elements. VDRs are ligand-activated transcription factors. The receptors activate or repress the transcription of target genes upon binding their respective ligands. It is thought that the anticarcinogenic effect of Calcitriol is mediated via VDRs in cancer cells. The immunomodulatory activity of calcitriol is thought to be mediated by vitamin D receptors (VDRs) which are expressed constitutively in monocytes but induced upon activation of T and B lymphocytes. 1,25-(OH)2-D3 has also been found to enhance the activity of some vitamin D-receptor positive immune cells and to enhance the sensitivity of certain target cells to various cytokines secreted by immune cells. A study suggests that calcitriol plays an immunoregulatry role by suppressing the aryl hydrocarbon receptor (AhR) expression in human Th9, a pro-inflammatory CD4 T cell subset. This suppression subsequently leads to repressed expression of BATF, a transcription factor essential for Th9. Calcitriol has also been found to induce monocyte differentiation and to inhibit lymphocyte proliferation and production of cytokines, including interleukin IL-1 and IL-2, as well as to suppress immunoglobulin secretion by B lymphocytes., Ergocalciferol and doxercalciferol (1-hydroxyergocalciferol); cholecalciferol and calcifediol (25-hydroxycholecalciferol); and dihydrotachysterol in their activated forms (1,25-dihydroxyergocalciferol; 1,25-dihydroxycholecalciferol [calcitriol]; and 25-hydroxydihydrotachysterol; respectively), along with parathyroid hormone and calcitonin, regulate serum calcium concentrations; in addition to conversion to the active 1,25-dihydroxycholecalciferol, calcifediol also has intrinsic activity., Calcitriol (activated vitamin D) enhances the efficiency of intestinal calcium absorption along the entire small intestine, but principally in the duodenum and jejunum. Calcitriol also enhances phosphorus absorption along the entire small intestine, but principally in the jejunum and ileum. The activated forms of ergocalciferol, doxercalciferol, and cholecalciferol may have a negative feedback effect on parathyroid hormone (PTH) production., Calcitriol appears to act in intestine in manner that is analogous to the way steroid hormones such as estrogens act on target tissues. ... Cytosol of chicken intestinal cells contains a 3.7 S protein that binds calcitriol specifically and with high affinity. Formation of complex with this receptor facilitates transfer of calcitriol to nuclear chromatin. ... Calcitriol stimulates synthesis of RNA and at least two proteins in intestinal mucosa, alkaline phosphatase and a calcium-binding protein. ... It was proposed that the calcium-binding protein is involved in transport of calcium. ... /However/, it has been reported that calcitriol-induced stimulation of intestinal transport of phosphate precedes that of calcium, and it is possible that primary effect of the vitamin is on phosphate rather than calcium transport., The effects of 1,25-dihydroxyvitamin D3 (I) on the human promyelocytic leukemia cell line HL-60 were investigated. I induces the differentiation of HL-60 into mono- and multinucleated macrophage-like cells. Phenotypic change is evident within 24 hours and reaches a plateau at 72-96 hours of incubation. The changes are metabolite-specific and include adherence to substrate, acquisition of the morphological features of mature monocytes, a 4 to 6-fold enhancement in lysozyme synthesis and secretion, increase in the fraction of alpha-naphthyl acetate monocyte-associated cell surface antigens. Treated HL-60 cells acquire the capacity to bind and degrade bone matrix, 2 of the essential functional characteristics of osteoclasts and related bone-resorbing cells. Evidently, vitamin D3 enhances bone resorption and osteoclastogenesis in vivo by promoting the differentiation of precursor cells., For more Mechanism of Action (Complete) data for 1,25-DIHYDROXYCHOLECALCIFEROL (6 total), please visit the HSDB record page.
Record name Calcitriol
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Color/Form

Colorless, crystalline solid, White crystalline powder

CAS No.

32222-06-3
Record name Calcitriol
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Melting Point

113-114, 111-115 °C, 113 °C
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Record name Calcitriol
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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